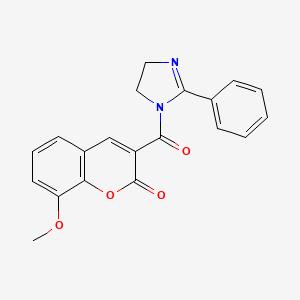
8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one, also known as CMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Spectroscopic Analyses
The compound has been utilized in molecular docking and spectroscopic analyses. A study explored its molecular geometric structure, Hirshfeld surface, HOMO-LUMO, molecular electrostatic potential (MEP), and other properties, supporting the data with experimental studies. This compound was also investigated for molecular docking with interleukin-6 (IL-6), highlighting its potential in molecular interaction studies (Sert et al., 2018).
Corrosion Inhibition
Imidazole derivatives, including those similar to the compound , have been evaluated for their corrosion inhibition potential. These compounds demonstrated significant efficiency in inhibiting corrosion, suggesting a potential application for this class of compounds in materials science (Prashanth et al., 2021).
Chromium Determination
A related imidazole derivative has been used in fabricating sensors for chromium(III) detection, indicating the potential of such compounds in analytical chemistry and environmental monitoring (Abbaspour et al., 2010).
Catalytic Applications
The compound's structural analogs have been studied for their potential as catalysts. For instance, a study on Zeolitic Imidazole Framework ZIF-7, related in structure to the compound, revealed its promising use in catalytic reactions like methoxycarbonylation, indicating the potential application of the compound in catalysis and chemical synthesis (Dahnum et al., 2019).
Photoactive Solar Energy Applications
Compounds structurally similar to the one have been evaluated for their potential in solar energy applications. For example, a study explored Schiff base liquid crystal derivatives for their mesomorphic and optical behavior, suggesting potential applications in the field of solar energy and photovoltaics (Alamro et al., 2021).
Antifungal and Antioxidant Agents
Imidazole derivatives, including compounds similar to 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one, have been synthesized and evaluated for their antifungal and antioxidant activities. This indicates potential pharmacological applications for this compound in the development of new therapeutic agents (Shaikh et al., 2016).
Eigenschaften
IUPAC Name |
8-methoxy-3-(2-phenyl-4,5-dihydroimidazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-25-16-9-5-8-14-12-15(20(24)26-17(14)16)19(23)22-11-10-21-18(22)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXLYCEFYOFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

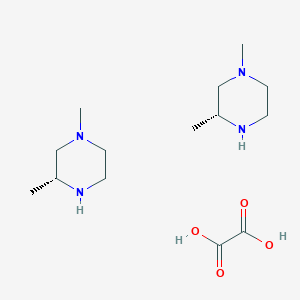
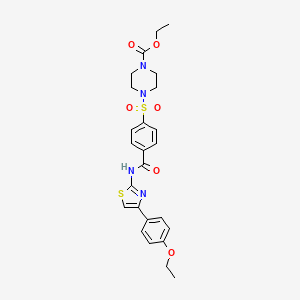

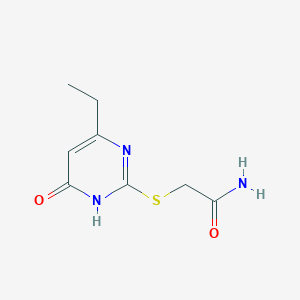
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)
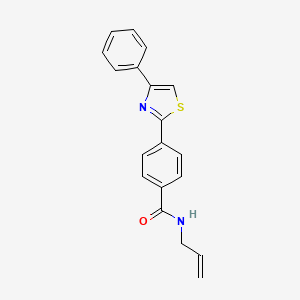
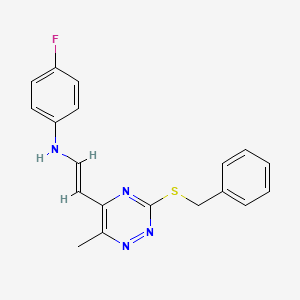
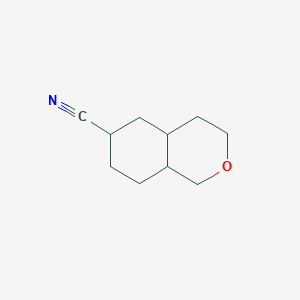
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
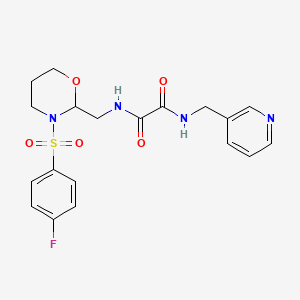
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)